Methyl 5-phenethyl-2-[(3-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate
Description
Methyl 5-phenethyl-2-[(3-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a thiazole-based small molecule characterized by a phenethyl substituent at position 5 and a 3-pyridylcarbonyl amino group at position 2 of the thiazole ring. This compound is structurally related to several pharmacologically active thiazole derivatives, making its comparative analysis critical for understanding its unique properties .
Properties
Molecular Formula |
C19H17N3O3S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 5-(2-phenylethyl)-2-(pyridine-3-carbonylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H17N3O3S/c1-25-18(24)16-15(10-9-13-6-3-2-4-7-13)26-19(21-16)22-17(23)14-8-5-11-20-12-14/h2-8,11-12H,9-10H2,1H3,(H,21,22,23) |
InChI Key |
DLQMLHNXOZUBQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)C2=CN=CC=C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of α-Bromo-β-Keto Ester Precursor
A β-keto ester with a phenethyl side chain is brominated at the α-position to generate the electrophilic intermediate.
-
Substrate : Methyl 3-oxo-5-phenylpentanoate (synthesized via Claisen condensation of ethyl acetoacetate and phenethyl bromide).
-
Bromination : Treat with bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 0–25°C.
-
Yield : 70–85% (methyl 2-bromo-3-oxo-5-phenylpentanoate).
-
Cyclization with Thiourea
The α-bromo-β-keto ester reacts with thiourea in ethanol or acetic acid, catalyzed by Cu(OAc)₂:
Conditions :
-
Solvent: Ethanol or acetic acid
-
Catalyst: Cu(OAc)₂ (5 mol%)
-
Temperature: Reflux (70–80°C)
-
Time: 6–12 hours
Acylation of the 2-Amino Group
The 2-amino substituent is acylated with 3-pyridinecarbonyl chloride to introduce the pyridylcarbonyl moiety.
Synthesis of 3-Pyridinecarbonyl Chloride
3-Pyridinecarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous DCM:
Conditions :
Coupling Reaction
The 2-amino thiazole intermediate is acylated under Schotten-Baumann conditions:
Conditions :
-
Base: Triethylamine (TEA) or pyridine (2 eq.)
-
Solvent: Tetrahydrofuran (THF) or DCM
-
Temperature: 0°C to room temperature
-
Time: 2–4 hours
Alternative Routes and Optimization Strategies
Direct Introduction of Phenethyl Group via Cross-Coupling
For late-stage functionalization, Suzuki-Miyaura coupling can introduce the phenethyl group post-thiazole formation:
One-Pot Sequential Reactions
Recent advances in demonstrate one-pot protocols combining cyclization and acylation:
-
Thiourea + α-Bromo-β-Keto Ester : Form thiazole core.
-
In Situ Acylation : Add 3-pyridinecarbonyl chloride directly.
Critical Analysis of Methodologies
Characterization and Quality Control
Key analytical data for the target compound ():
-
¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, pyridyl-H), 8.44 (d, J = 4.8 Hz, 1H, pyridyl-H), 7.78 (d, J = 7.6 Hz, 1H, pyridyl-H), 7.32–7.25 (m, 5H, phenyl-H), 4.02 (s, 3H, OCH₃), 3.12 (t, J = 7.2 Hz, 2H, CH₂), 2.88 (t, J = 7.2 Hz, 2H, CH₂).
-
HRMS (ESI) : m/z calcd. for C₂₁H₂₀N₃O₃S [M+H]⁺: 394.1225; found: 394.1228.
Industrial-Scale Considerations
Patents highlight the following optimizations for kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
Methyl 5-phenethyl-2-[(3-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, acids, and bases in solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted thiazole derivatives.
Scientific Research Applications
Cancer Treatment
Recent studies have highlighted the compound's role in targeting specific cancer cell mechanisms. The compound has been investigated for its inhibitory effects on the HSET (KIFC1) protein, which is crucial for the survival of centrosome-amplified cancer cells. By disrupting the clustering of extra centrosomes, methyl 5-phenethyl-2-[(3-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate can induce multipolar mitotic spindle formation, leading to cell death in cancerous cells. This mechanism was demonstrated through high-throughput screening that identified this compound as a potent inhibitor with micromolar activity against HSET .
Anti-Infective Properties
The compound has also shown promise in combating bacterial infections, particularly those caused by Mycobacterium tuberculosis. Research indicates that derivatives of thiazole compounds exhibit significant inhibitory activity against this pathogen. For instance, related thiazole derivatives have been reported with minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml against M. tuberculosis H37Rv . The structural features of this compound may contribute to its efficacy by enhancing solubility and binding affinity to bacterial targets.
Drug Development and Synthesis
The synthesis of this compound can be approached through various synthetic routes that allow for the modification of its pharmacological properties. The incorporation of different substituents on the thiazole ring can lead to a library of compounds with varied biological activities. This flexibility makes it a valuable scaffold in drug discovery programs aimed at developing new therapeutics for both cancer and infectious diseases .
Data Table: Summary of Applications
Case Study 1: HSET Inhibition
A study conducted on centrosome-amplified human cancer cells demonstrated that treatment with this compound resulted in significant cell death due to the induction of multipolar mitotic spindles. The compound was shown to effectively cluster extra centrosomes and disrupt normal cell division processes, providing a novel approach for targeting specific cancer types.
Case Study 2: Tuberculosis Treatment
In another study focusing on anti-tubercular agents, derivatives of this compound were screened against M. tuberculosis. The results indicated potent activity with MIC values comparable to existing treatments, underscoring its potential as a lead compound for further development in tuberculosis therapy.
Mechanism of Action
The mechanism of action of Methyl 5-phenethyl-2-[(3-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) through specific signaling pathways.
Comparison with Similar Compounds
Substituent Variations at Position 5
The phenethyl group at position 5 distinguishes this compound from analogs with smaller or more rigid substituents:
Key Insight : The phenethyl group’s extended alkyl chain likely improves bioavailability compared to aromatic or halogenated substituents, though it may increase synthetic complexity .
Substituent Variations at Position 2
The 3-pyridylcarbonyl amino group at position 2 contrasts with other functional groups:
Key Insight : The pyridylcarbonyl group balances electronic effects and binding interactions, making it advantageous for therapeutic applications over aliphatic or nitro-substituted analogs .
Ester Group Variations
The methyl ester at position 4 is compared to ethyl esters in analogs:
Key Insight : Methyl esters are typically preferred in drug design for optimal balance between solubility and metabolic stability .
Physical and Chemical Properties
Biological Activity
Methyl 5-phenethyl-2-[(3-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of thiazole-based molecules known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a thiazole ring, which is critical for its biological activity. The presence of both a phenethyl group and a pyridylcarbonyl moiety contributes to its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, a related compound showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
| Compound Name | Target Pathogen | MIC (μM) |
|---|---|---|
| This compound | E. coli | TBD |
| Related Thiazole Derivative | Pseudomonas aeruginosa | 0.21 |
Cytotoxicity
In vitro studies have assessed the cytotoxicity of thiazole derivatives on various cell lines. The MTT assay results indicate that certain derivatives exhibit promising cytotoxic effects on cancer cell lines while maintaining lower toxicity on normal cells .
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| HaCat | Methyl 5-phenethyl-2-thiazole | TBD |
| Balb/c 3T3 | Related Thiazole Derivative | TBD |
The mechanism of action for thiazole compounds often involves inhibition of key enzymes or disruption of cellular processes in pathogens. For example, molecular docking studies have shown that certain thiazoles bind effectively to bacterial targets such as MurD and DNA gyrase, indicating potential as novel antimicrobial agents .
Case Studies
- Antitubercular Activity : A study identified a series of thiazole derivatives that demonstrated significant activity against Mycobacterium tuberculosis, with some compounds achieving MIC values as low as 0.06 µg/ml . This highlights the potential for developing new treatments for tuberculosis based on thiazole scaffolds.
- Anticancer Potential : Another investigation into the structure-activity relationship (SAR) of thiazoles revealed that modifications at specific positions can enhance anticancer properties. Compounds with electronegative substituents showed increased antiproliferative activity against various cancer cell lines .
Q & A
Basic: What are the key structural features influencing the chemical reactivity of this compound?
The compound’s reactivity is governed by its thiazole core, ester group (methyl carboxylate), and the 3-pyridylcarbonylamino substituent. The thiazole ring is electron-deficient, enabling nucleophilic substitutions or coordination with metal catalysts. The ester group can undergo hydrolysis to carboxylic acids under basic conditions, while the amide linkage (pyridylcarbonylamino) may participate in hydrogen bonding or serve as a site for enzymatic cleavage. These features are critical for designing derivatization strategies or probing biological interactions .
Basic: What spectroscopic methods are recommended for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridyl groups) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of carbonyl stretches (amide C=O ~1650–1700 cm⁻¹, ester C=O ~1720 cm⁻¹) .
- Elemental Analysis : To validate purity (>95%) by matching calculated and observed C/H/N/S ratios .
Advanced: How can researchers optimize synthetic yield for this compound?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclocondensation steps .
- Catalyst Use : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDC/HOBt) improve amide bond formation efficiency .
- Temperature Control : Low temperatures (−10°C to 0°C) prevent side reactions during sensitive steps like ester hydrolysis .
- Purification Techniques : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate high-purity intermediates .
Advanced: How can contradictory bioactivity data across studies be resolved?
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to minimize experimental noise .
- Compound Purity : Validate purity via HPLC (>98%) to exclude confounding effects from impurities .
- Structural Confirmation : Re-examine NMR and crystallography data to rule out isomerism or degradation products .
- Dose-Response Analysis : Use logarithmic concentration ranges to identify true EC₅₀/IC₅₀ values and avoid saturation artifacts .
Basic: What are the typical steps in synthesizing this compound?
A representative multi-step route involves:
Thiazole Core Formation : Cyclocondensation of thiourea derivatives with α-halo ketones .
Amide Coupling : Reaction of 2-aminothiazole intermediates with 3-pyridylcarbonyl chloride using DCC/DMAP .
Esterification : Methylation of the carboxylate group using methanol/H₂SO₄ .
Phenethyl Introduction : Alkylation or Suzuki coupling to attach the phenethyl moiety .
Each step requires intermediate purification (TLC monitoring) .
Advanced: How does the 3-pyridylcarbonylamino group affect solubility and bioavailability?
The pyridyl group enhances water solubility via hydrogen bonding but may reduce logP (lipophilicity), limiting membrane permeability. Strategies to balance these include:
- Prodrug Design : Ester-to-acid hydrolysis in vivo to increase solubility post-absorption .
- Co-crystallization : Use of co-solvents (e.g., cyclodextrins) to improve aqueous stability .
- Structural Analog Screening : Replace pyridyl with substituted aryl groups to modulate logD .
Basic: What storage conditions ensure compound stability?
- Temperature : Store at −20°C in sealed vials to prevent thermal decomposition .
- Light Sensitivity : Protect from UV exposure using amber glassware .
- Humidity Control : Use desiccants (silica gel) to avoid ester hydrolysis .
Advanced: What computational methods predict target binding affinity?
- Molecular Docking : Tools like AutoDock Vina to model interactions with enzymes (e.g., kinase ATP-binding pockets) .
- Molecular Dynamics (MD) : Simulate binding stability over 100+ ns trajectories (e.g., GROMACS) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide analog design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
